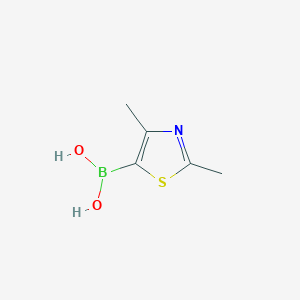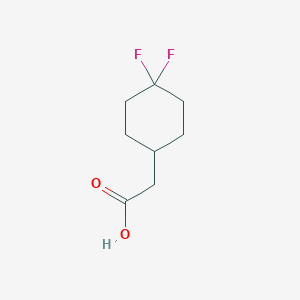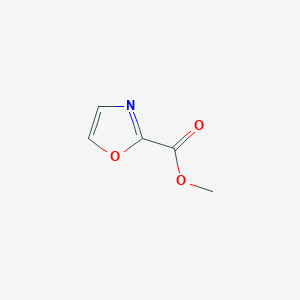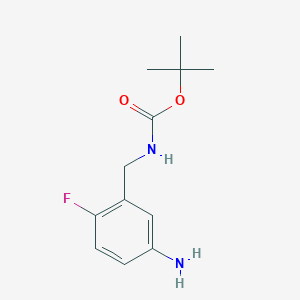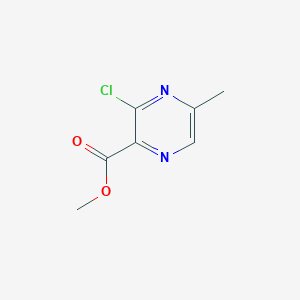
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Overview
Description
“1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” is an organic compound with the molecular formula C8H4F6 . It is also known as “(2,2,2-Trifluoroethyl)benzene” with the empirical formula C8H7F3 . The molecular weight of this compound is 160.14 .
Molecular Structure Analysis
The molecular structure of “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string:InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 . This indicates the presence of a benzene ring with a trifluoroethyl group attached.
Scientific Research Applications
Organic Synthesis
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene: is a valuable compound in organic synthesis due to its trifluoromethyl groups, which can significantly alter the chemical and physical properties of molecules. It’s used as a building block for synthesizing various fluorinated aromatic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Material Science
In material science, this compound’s unique structure makes it a candidate for creating novel polymeric materials. Its incorporation into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties, useful for advanced coatings and electronic devices .
Medicinal Chemistry
The trifluoromethyl group is a common moiety in medicinal chemistry, often used to increase the metabolic stability of potential drug candidates1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene can serve as a precursor for the synthesis of trifluoromethyl-containing drugs, which can have improved pharmacokinetic properties .
Catalysis
This compound may be used in catalysis research, particularly in the development of new catalytic systems that require fluorinated aromatic compounds. These systems can be applied in various chemical reactions, including oxidation and reduction processes, to enhance efficiency and selectivity .
Environmental Studies
Fluorinated compounds are often studied for their environmental impact due to their persistence and potential bioaccumulation. Research involving 1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene can provide insights into the degradation pathways and environmental fate of fluorinated pollutants .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in the development of analytical methods for detecting fluorinated compounds in various matrices. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography techniques .
Safety and Hazards
properties
IUPAC Name |
1,2,4-trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-1-2-6(10)7(11)4(5)3-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBVEDUNFLJKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



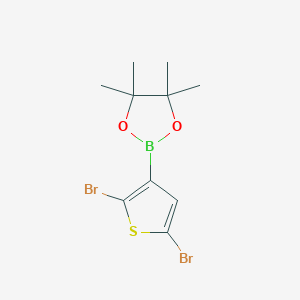
![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)
![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)


